Methyl 3-(1-ethyl-1H-imidazol-4-yl)prop-2-ynoate
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Overview
Description
Methyl 3-(1-ethyl-1H-imidazol-4-yl)prop-2-ynoate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features an ethyl group at the 1-position and a prop-2-ynoate group at the 3-position of the imidazole ring. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-ethyl-1H-imidazol-4-yl)prop-2-ynoate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Introduction of the Ethyl Group: The ethyl group can be introduced at the 1-position of the imidazole ring through alkylation reactions using ethyl halides under basic conditions.
Attachment of the Prop-2-ynoate Group: The prop-2-ynoate group can be attached to the 3-position of the imidazole ring through esterification reactions using propargyl alcohol and appropriate esterifying agents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-ethyl-1H-imidazol-4-yl)prop-2-ynoate can undergo various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
Methyl 3-(1-ethyl-1H-imidazol-4-yl)prop-2-ynoate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 3-(1-ethyl-1H-imidazol-4-yl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The prop-2-ynoate group can participate in covalent bonding with target proteins, leading to inhibition or activation of specific biological processes .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-methylimidazole: Similar structure but lacks the prop-2-ynoate group.
2-Ethyl-4-methylimidazole: Similar structure with different substitution pattern.
Imidazole-4-carboxylate derivatives: Similar core structure with different functional groups.
Uniqueness
Methyl 3-(1-ethyl-1H-imidazol-4-yl)prop-2-ynoate is unique due to the presence of both the ethyl group at the 1-position and the prop-2-ynoate group at the 3-position of the imidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H10N2O2 |
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Molecular Weight |
178.19 g/mol |
IUPAC Name |
methyl 3-(1-ethylimidazol-4-yl)prop-2-ynoate |
InChI |
InChI=1S/C9H10N2O2/c1-3-11-6-8(10-7-11)4-5-9(12)13-2/h6-7H,3H2,1-2H3 |
InChI Key |
JKTCQVPXJLONJV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(N=C1)C#CC(=O)OC |
Origin of Product |
United States |
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